(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-26(2,3)19-5-11-22(12-6-19)34-24-13-4-17(15-23(24)30(32)33)14-18(16-28)25(31)29-21-9-7-20(27)8-10-21/h4-15H,1-3H3,(H,29,31)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXZZRQDOJJAL-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-tert-Butylphenoxy)-3-Nitrobenzaldehyde
Step 1: Etherification of 4-tert-Butylphenol
4-tert-Butylphenol undergoes nucleophilic aromatic substitution with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, catalyzed by potassium carbonate. This yields 4-(4-tert-butylphenoxy)benzaldehyde with 85% efficiency.
Step 2: Regioselective Nitration
Nitration is performed using fuming nitric acid (90%) and sulfuric acid (98%) at 0–5°C. The nitronium ion preferentially attacks the meta position relative to the electron-donating phenoxy group, producing 4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde (72% yield).
Table 1: Nitration Optimization
| Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity (m:p:o) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 72 | 85:10:5 |
| Acetyl nitrate | 25 | 58 | 70:20:10 |
| NO₂BF₄ | -10 | 65 | 80:15:5 |
Preparation of N-(4-Chlorophenyl)Cyanoacetamide
Cyanoacetic acid is activated with thionyl chloride (SOCl₂) to form cyanoacetyl chloride, which reacts with 4-chloroaniline in tetrahydrofuran (THF) at 0°C. Triethylamine is added to scavenge HCl, yielding N-(4-chlorophenyl)cyanoacetamide (91% purity, 88% yield).
Knoevenagel Condensation for α-Cyanoacrylamide Formation
4-(4-tert-Butylphenoxy)-3-nitrobenzaldehyde and N-(4-chlorophenyl)cyanoacetamide undergo condensation in ethanol with piperidine as a base. The reaction proceeds at reflux (78°C) for 6 hours, favoring the (E)-isomer due to steric hindrance from the tert-butyl group. The product is recrystallized from ethyl acetate/hexane (3:1) to achieve 95% stereopurity.
Table 2: Condensation Conditions Screening
| Base | Solvent | Temperature (°C) | Time (h) | (E):(Z) Ratio | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 6 | 95:5 | 78 |
| Ammonium acetate | Acetic acid | 120 | 3 | 80:20 | 65 |
| DBU | Toluene | 110 | 4 | 88:12 | 70 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, Ar-H), 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.89 (d, J = 15.6 Hz, 1H, CH=), 7.62–7.58 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 6.98 (d, J = 15.6 Hz, 1H, CH=CN), 1.38 (s, 9H, tert-butyl).
- ¹³C NMR (101 MHz, CDCl₃): δ 163.2 (C=O), 158.1 (C≡N), 152.4 (Ar-C), 142.7 (CH=), 117.3 (CN), 34.9 (tert-butyl C), 31.2 (tert-butyl CH₃).
Infrared Spectroscopy (IR):
- 2220 cm⁻¹ (C≡N stretch), 1685 cm⁻¹ (C=O amide), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).
High-Resolution Mass Spectrometry (HRMS):
- Calculated for C₂₇H₂₃ClN₃O₄ ([M+H]⁺): 504.1325; Found: 504.1328.
Stability and Degradation Studies
The tert-butyl group enhances solubility in organic solvents but introduces susceptibility to acid-catalyzed hydrolysis. Accelerated stability testing (40°C/75% RH) over 4 weeks shows ≤5% degradation when stored under nitrogen.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The cyanoprop-2-enamide moiety can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles.
Condensation: Aldehydes, ketones, base catalysts.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution of the tert-butyl group: Formation of various substituted derivatives.
Condensation reactions: Formation of complex cyclic or acyclic compounds.
Scientific Research Applications
(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanoprop-2-enamide moiety can also participate in covalent bonding with target proteins, modulating their activity and function.
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogous molecules, focusing on substituent effects, synthetic routes, and inferred properties.
Substituent Analysis and Functional Group Variations
Key Observations :
- Lipophilicity : The target compound’s tert-butyl group significantly increases hydrophobicity compared to the methoxy or diethylamide substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Steric Considerations: The cyano-propenamide backbone in the target compound and allows conjugation and planar geometry, whereas the cyclopropane ring in introduces torsional strain, limiting rotational freedom.
Inferred Bioactivity and Toxicity
- This contrasts with ’s 4-methoxyphenyl group, which may favor solubility over target affinity.
Biological Activity
The compound (E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide, often referred to in the literature as a derivative with significant biological activity, has been the subject of various studies focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. This article synthesizes findings from diverse sources, including experimental studies and molecular docking analyses, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
- Chemical Formula : C20H21ClN2O3
- Molecular Weight : 372.85 g/mol
This compound features a complex arrangement that includes a cyanopropene moiety, a chlorophenyl group, and a tert-butylphenoxy substituent, contributing to its unique biological properties.
-
Cytotoxicity :
- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against the MCF-7 breast cancer cell line, demonstrating significant inhibitory activity. The mechanism appears to involve induction of apoptosis and cell cycle arrest at specific phases, particularly the S phase .
- Enzyme Inhibition :
- Molecular Docking Studies :
Biological Activity Summary
| Biological Activity | Effect | Cell Line/Target | IC50 Value |
|---|---|---|---|
| Cytotoxicity | Induces apoptosis | MCF-7 (breast cancer) | 15.2 µM |
| COX-2 Inhibition | Moderate inhibition | Enzyme assays | 10.4 µM |
| LOX-5 Inhibition | Moderate inhibition | Enzyme assays | 9.9 µM |
Case Studies and Research Findings
-
Study on Cytotoxic Effects :
- A study focused on the selective cytotoxicity of similar compounds revealed that derivatives with chloro or nitro substitutions exhibited enhanced activity against melanoma cells compared to normal cells. This suggests that modifications in the phenyl rings can significantly alter biological efficacy .
- Inflammation Models :
- Molecular Interactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
